molecular formula C8H8BrIO2 B600024 2-Bromo-3-iodo-1,4-dimethoxybenzene CAS No. 107135-55-7

2-Bromo-3-iodo-1,4-dimethoxybenzene

Cat. No.: B600024
CAS No.: 107135-55-7
M. Wt: 342.958
InChI Key: RYNYTPCCJBVMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-iodo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and two methoxy groups. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 1,4-dimethoxybenzene. The reaction conditions often include the use of bromine (Br2) and iodine (I2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and iodine.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodo-1,4-dimethoxybenzene can undergo various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of the aromatic ring.

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2), iodine (I2), and catalysts like aluminum chloride (AlCl3) are commonly used.

    Nucleophilic Substitution: Reagents like sodium

Properties

IUPAC Name

2-bromo-3-iodo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNYTPCCJBVMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.